
IDH-305
Overview
Description
IDH-305 is an oral, selective, and brain-penetrant allosteric inhibitor targeting IDH1 mutations, particularly the R132H and R132C variants. It stabilizes the enzyme in an inactive conformation, reducing the production of the oncometabolite D-2-hydroxyglutarate (2-HG) . Preclinical studies demonstrated its efficacy in suppressing 2-HG levels by 87.2% in HCT116-IDH1R132H xenograft models and inhibiting tumor growth in IDH1-mutant PDX melanoma models at doses of 30–300 mg/kg . Pharmacologically, it exhibits a 200-fold selectivity for mutant IDH1 over the wild-type enzyme, with IC50 values of 27 nM (IDH1R132H) and 28 nM (IDH1R132C) . Despite promising early-phase clinical data showing target engagement in 85% of patients (35/41) and complete remission in 27% of AML cases, its development was reportedly halted in certain trials due to adverse events (AEs) in 53.7% of participants .
Preparation Methods
The synthetic routes and reaction conditions for IDH305 are not extensively detailed in the available literature. it is known that IDH305 is an orally bioavailable compound, indicating that its synthesis involves creating a stable, absorbable form that can be administered orally. The industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
IDH305 undergoes various chemical reactions, primarily focusing on its interaction with the mutant IDH1 enzyme. The compound is designed to inhibit the production of 2-hydroxyglutarate by binding to the mutant IDH1 enzyme. This inhibition is achieved through allosteric modulation, where IDH305 binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity .
Scientific Research Applications
IDH305 has significant scientific research applications, particularly in the field of oncology. It is used in preclinical and clinical studies to evaluate its efficacy in treating cancers with IDH1 mutations. The compound has shown antitumor activity in preclinical models and is being investigated in clinical trials for its potential to treat glioma, acute myeloid leukemia, myelodysplastic syndrome, and other solid tumors with IDH1 mutations . Additionally, IDH305 is used in research to understand the role of IDH1 mutations in cancer biology and to develop targeted therapies for these mutations .
Mechanism of Action
IDH305 exerts its effects by selectively inhibiting the mutant IDH1 enzyme. The compound binds allosterically to the mutant enzyme, causing a conformational change that reduces its activity. This inhibition prevents the conversion of isocitrate to 2-hydroxyglutarate, thereby reducing the levels of this oncometabolite in cells. By lowering 2-hydroxyglutarate levels, IDH305 can reduce the tumorigenic potential of cells harboring IDH1 mutations .
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Key Insights :
- This compound and BAY1436032 are allosteric inhibitors, while ivosidenib and olutasidenib act competitively. Allosteric inhibitors may reduce resistance risks by binding outside the active site .
- This compound and DS-1001b uniquely penetrate the blood-brain barrier (BBB), making them suitable for gliomas .
Clinical Development and Efficacy
Key Insights :
Biological Activity
IDH-305 is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). This compound has garnered attention for its potential to modulate the production of the oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to IDH1 mutations. The following sections detail the biological activity, pharmacodynamics, clinical findings, and case studies related to this compound.
This compound functions as an allosteric inhibitor of mutant IDH1 enzymes. By binding to an allosteric site, it alters the enzyme's conformation, reducing its affinity for isocitrate and thereby decreasing 2-HG production. This mechanism is crucial in restoring normal cellular metabolism and inhibiting tumor growth in IDH1-mutant cancers.
Preclinical Studies
Preclinical evaluations have demonstrated that this compound effectively reduces 2-HG levels in various models. A study indicated that a single dose of 100 mg/kg could decrease tumor 2-HG levels by up to 95% in mouse models with IDH1 mutations . In vitro studies also suggested significant antiproliferative effects on cells expressing mutant IDH1 .
Clinical Trials
This compound has progressed into human clinical trials, focusing on patients with advanced malignancies harboring IDH1 mutations. Key findings from these trials include:
- Phase I Study : Conducted on patients with IDH1 R132-mutant AML and myelodysplastic syndrome (MDS), where doses ranged from 75 to 750 mg twice daily. The study aimed to establish the maximum tolerated dose (MTD) and evaluate safety and efficacy .
- Efficacy : In this trial, 35 out of 41 patients exhibited target engagement with a notable reduction in plasma 2-HG concentrations across all doses. Complete remission was achieved in approximately 27% of AML patients treated .
- Safety Profile : Adverse events included increased bilirubin levels and nausea, with manageable hepatotoxicity noted. The study was halted prematurely due to a narrow therapeutic window, but preliminary data suggested a favorable safety profile .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized as follows:
PK Parameter | Mouse | Rat | Dog | Human |
---|---|---|---|---|
In vitro liver microsomal clearance (μL min –1 mg –1) | 61 | 45 | 28 | 56 |
In vivo plasma clearance (mL min –1 kg –1) | 29 | 34 | 24 | n.d. |
Plasma protein binding (%) | 88 | 83 | 89 | 83 |
Brain homogenate binding (%) | 93 | 95 | n.d. | n.d. |
Brain to plasma ratio (total/unbound) | 0.29/0.17 | 0.61/0.18 | n.d. | n.d. |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study in Glioma Patients : In a cohort of glioma patients treated with this compound, imaging studies revealed a significant reduction in tumor volume correlated with decreased levels of 2-HG over time. Follow-up MR scans demonstrated sustained reductions in metabolite levels, suggesting effective target modulation .
- AML Patient Response : A patient with refractory AML showed a complete response after treatment with this compound, with significant decreases in peripheral blood blasts and normalization of blood counts following therapy .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which IDH-305 selectively inhibits mutant IDH1 isoforms?
this compound induces a hydrophobic "fold-back" conformation in mutant IDH1, stabilizing an inactive state. Its aminopyrimidine group forms hydrogen bonds with Ile128, while the oxazolinone carbonyl interacts with Leu120. The α-methyl group occupies a hydrophobic pocket unique to the mutant isoform, enabling selectivity . To validate this mechanism, researchers can perform X-ray crystallography or molecular dynamics simulations comparing wild-type and mutant IDH1 structures.
Q. How can researchers experimentally determine the selectivity of this compound for mutant vs. wild-type IDH1?
Use in vitro enzymatic assays measuring IC50 values for IDH1<sup>R132H</sup>, IDH1<sup>R132C</sup>, and IDH1<sup>WT</sup>. Reported IC50 values are 18–27 nM (mutant) vs. 6.14 µM (wild-type), demonstrating ~200-fold selectivity . Discrepancies in reported IC50 values (e.g., 18 nM vs. 27 nM for R132H) suggest cross-validation with orthogonal methods, such as cellular 2-HG suppression assays .
Q. What preclinical models are appropriate for studying this compound efficacy?
The HCT116-IDH1<sup>R132H+/-</sup> xenograft model is validated for assessing 2-HG suppression (87.2% inhibition at 200 mg/kg) and tumor growth inhibition . For brain-penetration studies, use PDX glioma models, as this compound achieves significant CNS exposure due to its physicochemical properties .
Advanced Research Questions
Q. How should researchers address conflicting pharmacokinetic data between rodent and human studies?
Rodent studies report oral bioavailability at 30–300 mg/kg, but human trials (NCT02381886) use lower doses. Resolve discrepancies by comparing interspecies metabolic stability (e.g., liver microsome assays) and plasma protein binding. Adjust dosing regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
Q. What experimental strategies can elucidate this compound resistance mechanisms in IDH1-mutated cancers?
(i) Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify secondary mutations (e.g., IDH1<sup>F263L</sup>). (ii) Analyze metabolic rewiring via LC-MS-based metabolomics to detect compensatory pathways sustaining 2-HG production .
Q. How can researchers optimize this compound combination therapies for gliomas?
Preclinical data suggest synergy with radiation therapy due to this compound’s blood-brain barrier penetration. Test combinations with temozolomide or PARP inhibitors in orthotopic glioma models, monitoring 2-HG levels via magnetic resonance spectroscopy (MRS) .
Q. What methodologies are recommended for detecting off-target effects of this compound?
Use kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition. Assess wild-type IDH1/IDH2 activity in primary human astrocytes or hepatocytes to confirm selectivity. Monitor plasma α-KG/2-HG ratios as a pharmacodynamic biomarker .
Q. Data Analysis & Experimental Design
Q. How should researchers interpret contradictory in vivo efficacy data across tumor types?
this compound shows robust 2-HG suppression in HCT116 xenografts but variable tumor regression in PDX gliomas. Context-dependent efficacy may arise from tumor microenvironment differences (e.g., hypoxia). Use single-cell RNA sequencing to map IDH1 mutation heterogeneity and correlate with response .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC50 determination. For in vivo studies, use mixed-effects models to account for inter-animal variability in pharmacokinetics .
Q. Clinical Translation
Q. How can preclinical findings guide patient stratification in this compound clinical trials?
Prioritize patients with IDH1<sup>R132H/C</sup> mutations confirmed by NGS. Exclude those with concurrent IDH2 mutations or wild-type IDH1, as this compound lacks pan-IDH activity. Monitor 2-HG levels in CSF or plasma as a surrogate efficacy marker .
Properties
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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